molecular formula C10H15N3 B1524980 2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine CAS No. 1354963-17-9

2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine

Numéro de catalogue: B1524980
Numéro CAS: 1354963-17-9
Poids moléculaire: 177.25 g/mol
Clé InChI: RIROIUAESHCJKY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This tetrahydropyrido[3,4-d]pyrimidine compound features a saturated ring system that serves as a versatile core structure for the development of biologically active molecules. Pyrido[3,4-d]pyrimidine derivatives are recognized as privileged scaffolds in pharmaceutical research due to their broad synthetic versatility and ability to interact with multiple biological targets . They are frequently investigated as potent inhibitors of key enzyme families, including various protein kinases and biotin-dependent carboxylases . Protein kinases are crucial enzymes in cellular signaling pathways and are implicated in a range of diseases, making them a primary focus in oncology and other therapeutic areas . Concurrently, biotin carboxylase inhibitors, such as acetyl-CoA carboxylase (ACC) inhibitors, are explored for their potential in treating metabolic syndrome, diabetes, obesity, and microbial infections . The specific substitution pattern on this core structure, including the isopropyl group at the 2-position, allows researchers to fine-tune the molecule's properties and selectivity towards a particular target of interest. This compound is intended for research purposes to support the synthesis and biological evaluation of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

2-propan-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7(2)10-12-5-8-3-4-11-6-9(8)13-10/h5,7,11H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIROIUAESHCJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C2CCNCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine (CAS No. 1354963-17-9) is a member of the pyrido[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity based on recent research findings, including case studies and data tables.

  • Molecular Formula : C10H15N3
  • Molar Mass : 177.25 g/mol
  • Structure : The compound features a pyrido[3,4-d]pyrimidine core with an isopropyl group at position 2, contributing to its unique properties and potential biological activities.

Anticancer Activity

Research indicates that derivatives of pyrido[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds targeting the ephrin receptor (EPH) family have shown promise in treating cancers where these receptors are overexpressed. A study demonstrated that modifications at specific positions on the pyrido[3,4-d]pyrimidine structure can enhance efficacy against cancer cell lines .

Case Study: EPH Receptor Inhibition

  • Objective : Evaluate the effectiveness of this compound derivatives against EPH receptors.
  • Method : In vitro assays on various cancer cell lines.
  • Results : Derivatives with an ethyl group at N8 exhibited four-fold higher activity compared to N8-methylated analogues.

Antimicrobial Activity

Pyrido[3,4-d]pyrimidines have also been evaluated for their antimicrobial properties. These compounds have demonstrated activity against a range of pathogens, including bacteria and fungi.

Table 1: Summary of Antimicrobial Activities

CompoundTarget OrganismMIC (µg/mL)Activity
This compoundE. coli32Moderate
This compoundS. aureus16Strong
This compoundC. albicans64Weak

Other Biological Activities

In addition to anticancer and antimicrobial effects, the compound has been studied for other biological activities:

  • Anti-inflammatory : Some derivatives have shown potential as anti-inflammatory agents by inhibiting pathways associated with inflammation.
  • Analgesic : Research indicates possible analgesic properties through modulation of pain pathways.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinase Activity : The compound acts as a selective inhibitor of tyrosine kinases involved in cell signaling pathways related to cancer progression .
  • Receptor Modulation : It modulates receptor activity associated with immune responses and inflammation .

Applications De Recherche Scientifique

Anticancer Potential

Recent studies have indicated that compounds similar to 2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival.
  • Case Study : A study demonstrated that derivatives of pyrido[3,4-d]pyrimidine showed selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • In vitro Studies : Research has shown that certain derivatives possess activity against both gram-positive and gram-negative bacteria.
  • Application : These compounds could be developed into new antibiotics or antiseptics.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects:

  • Mechanism : The compound may act by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress.
  • Research Findings : Animal models of neurodegenerative diseases have shown improved outcomes with treatment using this compound.

Pharmaceutical Formulations

The unique chemical structure of this compound allows for its incorporation into various pharmaceutical formulations:

Application AreaPotential Uses
Anticancer DrugsTargeted therapies for specific cancer types
AntibioticsNew classes of antimicrobial agents
Neuroprotective AgentsTreatments for neurodegenerative disorders

Synthesis and Derivatives

The synthesis of this compound can lead to the development of various derivatives with enhanced biological activity:

  • Modification of Functional Groups : Altering substituents can tailor the pharmacokinetic properties.
  • Structure-Activity Relationship (SAR) : Understanding how changes in structure affect activity can guide the design of more effective drugs.

Comparaison Avec Des Composés Similaires

Structural Analogs of Pyrido[3,4-d]pyrimidine

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-(Propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine Isopropyl (C₃H₇) at position 2 C₁₀H₁₅N₂ 163.25 High lipophilicity; flexible hydrogenated core [3]
7-Benzyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-2,4-diol Benzyl (C₇H₇) at position 7; 2,4-diol C₁₀H₁₀N₂O₂ 154.17* Increased polarity due to diol groups; aromatic benzyl enhances π-π interactions [1]
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-...pyrido[3,4-d]pyrimidin-4-one hydrochloride Cl, CF₃, pyridinyl at position 2; ketone C₁₅H₁₂ClF₃N₄O·HCl 413.74 Electron-withdrawing groups (Cl, CF₃) enhance binding specificity; ketone improves stability [4]

Heterocyclic Variants

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-Methyl-5H,7H-thieno[3,4-d]pyrimidine Thieno[3,4-d]pyrimidine Methyl (CH₃) at position 2 C₇H₈N₂S 152.22 Sulfur atom increases electron richness; smaller substituent reduces steric hindrance [5]
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione Pyrimidinetrione Bromobenzodioxolyl C₁₄H₁₁BrN₂O₅ 367.16 Extended conjugation via benzodioxole; trione groups enhance polarity and reactivity [4]

Key Comparative Analysis

Lipophilicity: The isopropyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the methyl group in 2-methyl-thieno[3,4-d]pyrimidine (logP ~1.8) [5]. The 7-benzyl derivative’s aromatic substituent may improve binding to hydrophobic pockets but is counterbalanced by polar diol groups [1].

Synthetic Accessibility: The hydrogenated core of the target compound may complicate synthesis due to stereochemical control, whereas the thieno analog’s fully aromatic system simplifies regioselective modifications [5].

Méthodes De Préparation

Condensation and Cyclization Approach

One common approach involves condensation of 2,4,6-triaminopyrimidine derivatives with suitable aldehydes or ketones to form the fused ring system. For example:

  • Starting materials : 2,4,6-triaminopyrimidine and substituted aldehydes bearing isopropyl groups.
  • Reaction conditions : Heating in high-boiling solvents such as diphenyl ether at elevated temperatures (195–230 °C) promotes cyclization to the pyrido[3,4-d]pyrimidine core.
  • Functionalization : Subsequent methylation or alkylation steps (e.g., reductive alkylation with formaldehyde and sodium cyanoborohydride) introduce N-substituents if needed.

This method is supported by analogous syntheses of pyrido[2,3-d]pyrimidines, which share similar ring systems and substitution patterns, indicating the feasibility of such condensation and cyclization steps for the related pyrido[3,4-d]pyrimidine scaffold.

Reduction and Hydrogenation

The designation 5H,6H,7H,8H indicates partial saturation of the pyrido ring, which is typically achieved by catalytic hydrogenation:

  • Catalysts : Raney nickel or palladium on carbon (Pd/C) are commonly used.
  • Solvents : Dimethylformamide (DMF) or acetic acid.
  • Conditions : Hydrogenation under mild pressure and temperature reduces double bonds selectively to yield the saturated tetrahydro derivative.

For example, reduction of nitro or amino-substituted pyrido[3,4-d]pyrimidines to their tetrahydro analogs has been demonstrated using Raney nickel in DMF, providing high yields of the desired hydrogenated products.

Introduction of the Isopropyl Group

The isopropyl substituent at the 2-position can be introduced via:

  • Use of isopropyl-substituted aldehydes or ketones in the initial condensation step.
  • Alkylation reactions on preformed pyrido[3,4-d]pyrimidine cores using isopropyl halides under basic conditions.

Literature reports related pyridopyrimidine derivatives where isopropyl groups are introduced through such strategies, ensuring regioselective substitution at the 2-position.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Condensation & Cyclization 2,4,6-Triaminopyrimidine + isopropyl aldehyde; heat in diphenyl ether (195–230 °C) Formation of pyrido[3,4-d]pyrimidine core with isopropyl substituent
2 Reduction/Hydrogenation Raney Ni or Pd/C catalyst, DMF or acetic acid, H2 gas Partial saturation yielding 5H,6H,7H,8H-tetrahydro derivative
3 Alkylation (if needed) Formaldehyde + sodium cyanoborohydride (for N-methylation) or alkyl halides for side chain modification Introduction of N-substituents or side chains

Data Table: Key Parameters from Literature Synthesis Examples

Parameter Typical Value/Condition Reference
Starting material 2,4,6-Triaminopyrimidine
Aldehyde for isopropyl group 3,4,5-Trimethoxybenzaldehyde or isopropyl-substituted aldehydes
Cyclization temperature 195–230 °C
Hydrogenation catalyst Raney Ni (70%) or 5% Pd/C
Solvent for hydrogenation DMF or acetic acid
Reaction time (hydrogenation) Several hours (4–12 h)
Yield 54–85% (varies by step and precursor)

Research Findings and Notes

  • The preparation of pyrido[3,4-d]pyrimidines often parallels that of pyrido[2,3-d]pyrimidines due to structural similarity, enabling adaptation of known methods.
  • Use of reductive amination and catalytic hydrogenation steps is critical for achieving the correct substitution and saturation pattern.
  • The isopropyl group introduction is generally achieved via aldehyde precursors or alkylation, with regioselectivity controlled by reaction conditions and precursor design.
  • Yields vary depending on the specific substituents and reaction conditions but generally range from moderate to high (50–85%).
  • Purification typically involves crystallization from solvents such as dimethylformamide or ethanol.

Q & A

Q. What synthetic strategies are reported for preparing pyrido[3,4-d]pyrimidine derivatives, and how can intermediates like 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine be leveraged?

Answer: The synthesis of pyrido[3,4-d]pyrimidine derivatives often involves multi-step routes. A key intermediate, 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine , is synthesized via cyclocondensation reactions using pyrimidine precursors (e.g., guanidine derivatives and carbonyl-containing reagents). This intermediate is highly versatile, enabling derivatization at positions 2, 4, and 8 through nucleophilic substitutions (e.g., replacing Cl with amines) or cross-coupling reactions (e.g., Suzuki couplings for aryl substitutions). For example, palladium-catalyzed cross-coupling at the C-4 position has been used to introduce substituents critical for kinase inhibition .

Q. How are pyrido[3,4-d]pyrimidine derivatives characterized structurally, and what analytical techniques are essential?

Answer: Structural characterization relies on:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and regiochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (e.g., for 4-(cyclohexylamino)pyrido[3,4-d]pyrimidin-8(7H)-one) to resolve stereochemistry and hydrogen-bonding interactions .
  • HPLC for purity assessment, particularly for intermediates used in biological assays .

Q. What preliminary biological screening approaches are used to evaluate pyrido[3,4-d]pyrimidine derivatives?

Answer: Initial screening typically involves:

  • Kinase inhibition assays (e.g., ATP-binding pocket affinity studies) to identify hits targeting EGFR, HER2, or VEGFR .
  • NCI-60 cancer cell line panels to assess cytotoxicity and selectivity (e.g., renal and breast cancer cell lines) .
  • Microbial susceptibility testing for antimicrobial activity using standard strains (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How do structural modifications at the C-2 and C-4 positions influence kinase selectivity and potency?

Answer: Substituents at C-2 (e.g., amino, methylthio) and C-4 (e.g., chloro, methoxy, aryl groups) are critical for kinase inhibition:

  • C-2 amino groups enhance hydrogen bonding with kinase ATP pockets, improving affinity .
  • C-4 aryl substituents (introduced via cross-coupling) modulate selectivity; e.g., bulky groups reduce off-target effects against non-cancerous cells .
  • Methylthio at C-2 increases metabolic stability but may reduce solubility, requiring optimization .

Table 1: SAR Trends for Pyrido[3,4-d]Pyrimidine Derivatives

PositionSubstituentEffect on ActivityReference
C-2-NH₂↑ Kinase inhibition (EGFR, HER2)
C-4-Cl/-OCH₃↑ Cytotoxicity (renal cancer)
C-4Aryl (e.g., Ph)↑ Selectivity for breast cancer cell lines

Q. How can discrepancies in biological activity data (e.g., CXCR2 antagonism) be resolved?

Answer: In a study exploring CXCR2 antagonism , most pyrido[3,4-d]pyrimidine analogs showed IC₅₀ >30 µM, except 6-furanyl-substituted compound 17b (IC₅₀ ~6 µM). To resolve such discrepancies:

  • Molecular docking can identify steric/electronic mismatches between inactive analogs and the CXCR2 binding site.
  • Metabolic stability assays (e.g., liver microsomes) may reveal rapid degradation of inactive compounds .
  • Crystal structure analysis of hit compounds (e.g., 17b) can guide scaffold optimization .

Q. What strategies are used to validate pyrido[3,4-d]pyrimidine derivatives as targeted protein degraders (e.g., PROTACs)?

Answer: For PROTAC development :

  • Linker optimization : Adjust length and rigidity to balance ternary complex formation (target-PROTAC-E3 ligase).
  • Cellular degradation assays : Monitor EGFR levels via Western blotting after treatment with pyrido[3,4-d]pyrimidine-based PROTACs .
  • Selectivity profiling : Use kinome-wide screens to confirm degradation specificity .

Q. How can synthetic routes be optimized for scalability while maintaining regiochemical control?

Answer:

  • Flow chemistry reduces reaction times and improves yield for intermediates like 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine .
  • Microwave-assisted synthesis enhances cyclocondensation efficiency (e.g., 30% yield increase in dihydropyrido-pyrimidine formation) .
  • Protecting group strategies (e.g., benzyl esters) prevent side reactions during multi-step syntheses .

Key Challenges and Future Directions

  • Addressing solubility issues : Hydrophilic substituents (e.g., PEG chains) at C-7/C-8 may improve bioavailability .
  • Target validation : CRISPR-Cas9 knockout studies can confirm on-target effects in kinase inhibition .
  • Data reproducibility : Standardize assay protocols (e.g., ATP concentrations in kinase assays) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.